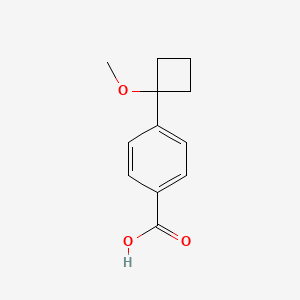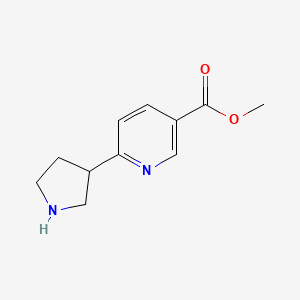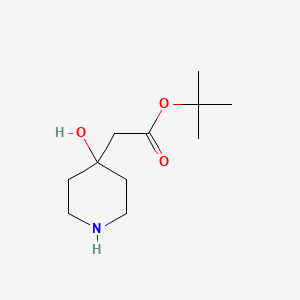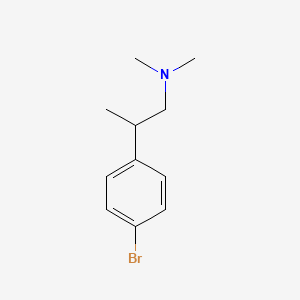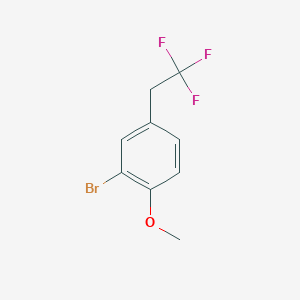
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H10BrF3O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 1-methoxy-4-(2,2,2-trifluoroethyl)benzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 1-methoxy-4-(2,2,2-trifluoroethyl)benzene, is prepared by reacting 4-methoxybenzyl alcohol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Bromination: The prepared 1-methoxy-4-(2,2,2-trifluoroethyl)benzene is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反应分析
Types of Reactions
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoroethyl group can be reduced to form ethyl or other alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-1-methoxy-4-(2,2,2-trifluoroethyl)benzene, 2-thio-1-methoxy-4-(2,2,2-trifluoroethyl)benzene, and 2-alkoxy-1-methoxy-4-(2,2,2-trifluoroethyl)benzene.
Oxidation Reactions: Products include 2-bromo-1-formyl-4-(2,2,2-trifluoroethyl)benzene and 2-bromo-1-carboxy-4-(2,2,2-trifluoroethyl)benzene.
Reduction Reactions: Products include 2-bromo-1-methoxy-4-ethylbenzene.
科学研究应用
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group enhance its reactivity and binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the methoxy group present in 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene.
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)benzene: Contains a trifluoroethoxy group instead of a trifluoroethyl group.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a trifluoroethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
2-bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(4-7(8)10)5-9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEGFNJBFJFEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
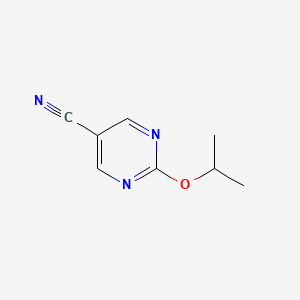
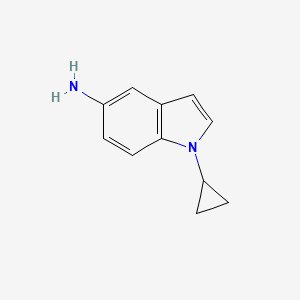
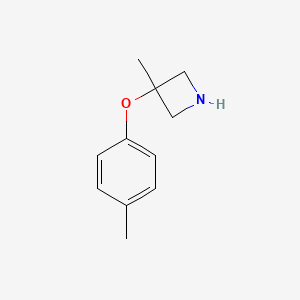
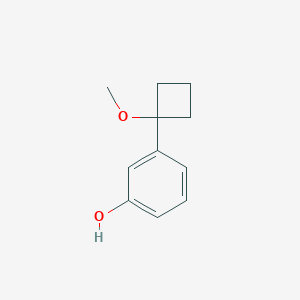
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B8012098.png)
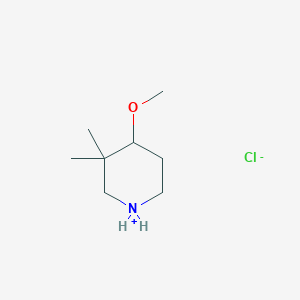
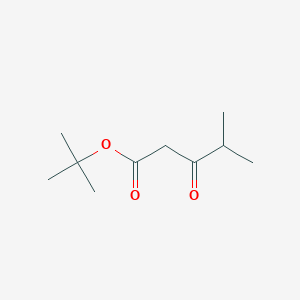
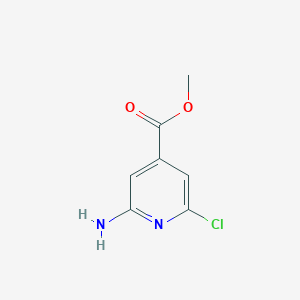
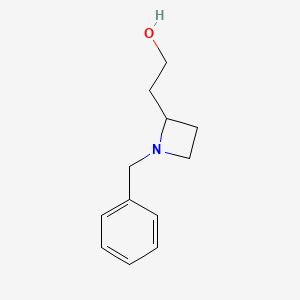
![6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B8012128.png)
